![molecular formula C17H15ClN4O2S B3570871 N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3570871.png)
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea
Descripción general
Descripción
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea, also known as CM-272, is a small molecule compound that has shown potential as a therapeutic agent for the treatment of cancer. The compound has been synthesized using a variety of methods and has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, but several studies have suggested that it may act by inhibiting the activity of the enzyme thioredoxin reductase (TrxR). TrxR is an important enzyme that plays a key role in regulating cellular redox balance and is overexpressed in many types of cancer. Inhibition of TrxR by N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea may lead to an increase in reactive oxygen species (ROS) and a decrease in antioxidant defenses, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea has been shown to have several biochemical and physiological effects in cancer cells. In addition to inducing cell cycle arrest and apoptosis, the compound has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea has also been shown to increase the expression of several tumor suppressor genes, including p53 and p21, and to decrease the expression of several oncogenes, including c-Myc and Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea for lab experiments is its potent anticancer activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for developing new cancer therapies. However, one of the limitations of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the development of new synthetic methods for the compound that may improve its solubility or increase its potency. Another area of interest is the further characterization of the compound's mechanism of action, which may lead to the identification of new targets for cancer therapy. Finally, there is a need for more extensive preclinical testing of N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea in animal models, which may help to establish its safety and efficacy for use in humans.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea has been extensively studied in scientific research for its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that N-(4-chlorophenyl)-N'-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]urea has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-24-14-8-2-11(3-9-14)10-15-21-22-17(25-15)20-16(23)19-13-6-4-12(18)5-7-13/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZAGUNHVFWYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1-piperidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3570792.png)
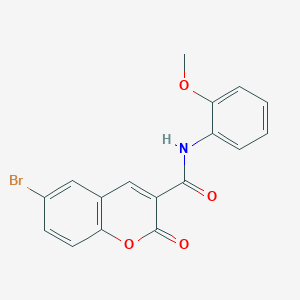
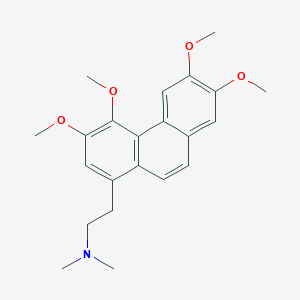
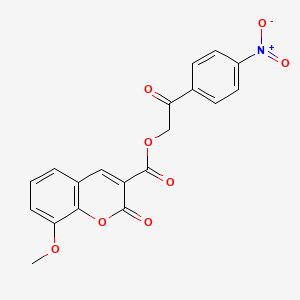
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B3570833.png)


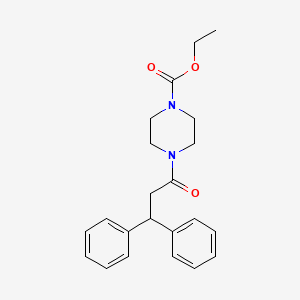
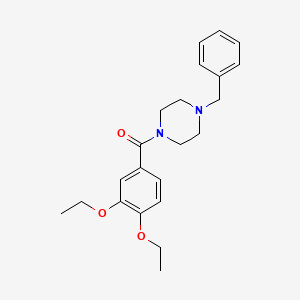
![methyl 3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-nitrobenzoate](/img/structure/B3570868.png)
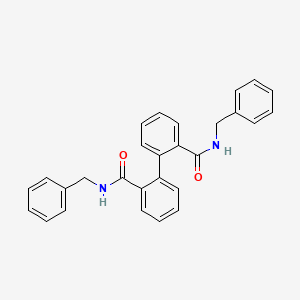
![N-(3-chlorophenyl)-N'-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3570877.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-phenylacetamide](/img/structure/B3570878.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3570884.png)